

# The Dual mTORC1/mTORC2 Inhibitor RP-64477 (Sapanisertib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RP-64477, also known as sapanisertib (and formerly as MLN0128, INK128, and TAK-228), is a potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor, it targets both mTOR complex 1 (mTORC1) and mTORC2, key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and preclinical and clinical development of RP-64477, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

## **Discovery and History**

Sapanisertib was developed by Millennium Pharmaceuticals.[1] The company was later acquired by Takeda Pharmaceutical Company in 2008, which continued the development of the compound.[2][3][4][5] The development of sapanisertib was aimed at overcoming the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[6][7] By targeting the ATP-binding site of the mTOR kinase, sapanisertib inhibits both mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[8][9][10]



The investigational new drug (IND) application for sapanisertib was followed by the initiation of Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[11][12]

### Timeline of Key Events:

| Date | Event                                                                                                                                 | Reference    |
|------|---------------------------------------------------------------------------------------------------------------------------------------|--------------|
| 2008 | Takeda acquires Millennium Pharmaceuticals, the original developer of sapanisertib.                                                   | [2][3][4][5] |
| 2011 | Takeda acquires Intellikine, further strengthening its oncology pipeline with mTOR inhibitors like INK128 (sapanisertib).             | [13]         |
| 2015 | Initiation of a Phase 1 study of a milled formulation of sapanisertib (TAK-228) in patients with advanced solid tumors.               | [12]         |
| 2017 | A Phase 2 study of sapanisertib in patients with refractory metastatic renal cell carcinoma begins.                                   | [14]         |
| 2022 | The FDA grants Fast Track designation for sapanisertib for the treatment of NRF2-mutated squamous non-small cell lung cancer (NSCLC). | [15][16][17] |

# Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2







**RP-64477** is an ATP-competitive inhibitor of mTOR kinase, exhibiting potent and selective inhibition of both mTORC1 and mTORC2 complexes.[8][9][10] This dual inhibition leads to a broad suppression of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[6]

Signaling Pathway of **RP-64477** (Sapanisertib) Inhibition:





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of RP-64477.



By inhibiting mTORC1, sapanisertib blocks the phosphorylation of its key downstream effectors, p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] This leads to the suppression of protein synthesis and, consequently, cell growth and proliferation.[9] Inhibition of mTORC2 by sapanisertib prevents the phosphorylation and activation of Akt at serine 473, which is critical for cell survival and also plays a role in regulating the actin cytoskeleton.[9]

# Preclinical and Clinical Data In Vitro Activity

Sapanisertib has demonstrated potent inhibitory activity against mTOR kinase in cell-free assays and has shown antiproliferative effects across a range of cancer cell lines.

| Parameter                   | Value  | Cell Line/Assay       | Reference |
|-----------------------------|--------|-----------------------|-----------|
| IC50 (mTOR kinase)          | 1 nM   | Cell-free assay       | [9]       |
| EC50<br>(Antiproliferative) | 0.1 μΜ | PC3 (prostate cancer) | [9]       |

## In Vivo Xenograft Studies

Preclinical studies using patient-derived xenograft (PDX) models have shown the in vivo efficacy of sapanisertib in various cancer types, including those resistant to first-generation mTOR inhibitors.[18][19][20]



| Cancer Model                                                    | Dosing               | Outcome                                                                | Reference       |
|-----------------------------------------------------------------|----------------------|------------------------------------------------------------------------|-----------------|
| ZR-75-1 breast cancer xenograft                                 | 0.3 mg/kg/day (oral) | Tumor growth inhibition                                                | [9]             |
| Pancreatic Neuroendocrine Tumor (PNET) PDX                      | Not specified        | Tumor shrinkage in everolimus-resistant tumors                         | [8][18][19][20] |
| B-cell acute<br>lymphoblastic<br>leukemia (B-ALL)<br>xenografts | Not specified        | Cytostatic effect as a single agent and enhanced efficacy of dasatinib | [21]            |

### **Clinical Trials**

Sapanisertib has been evaluated in numerous clinical trials across a variety of solid tumors, both as a monotherapy and in combination with other agents.

Phase 1 Study in Advanced Solid Tumors (NCT01058707)[9]

| Dosing Schedule         | Maximum Tolerated Dose (MTD) |
|-------------------------|------------------------------|
| Once daily (QD)         | 6 mg                         |
| Once weekly (QW)        | 50 mg                        |
| 3 days on/4 days off QW | 9 mg                         |
| 5 days on/2 days off QW | 7 mg                         |

### Phase 2 Study in Refractory Metastatic Renal Cell Carcinoma (NCT03097328)[14][15][22]

| Parameter                              | Result               |
|----------------------------------------|----------------------|
| Objective Response Rate (ORR)          | 5.3% (2/38 patients) |
| Median Progression-Free Survival (PFS) | 2.5 months           |



#### Phase 1/2 Study in Combination with Metformin (NCT03017833)[23][24][25]

| Parameter                  | Result                                                       |
|----------------------------|--------------------------------------------------------------|
| Disease Control Rate (DCR) | 60-63%                                                       |
| Partial Response (PR)      | 4/30 patients                                                |
| Note                       | 3 of the 4 patients with a PR had documented PTEN mutations. |

# Experimental Protocols mTOR Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of **RP-64477** against mTOR.



Click to download full resolution via product page

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

#### Materials:

- Recombinant human mTOR kinase
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP



- Substrate (e.g., purified, inactive S6K)
- RP-64477 (sapanisertib)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of RP-64477 in kinase assay buffer.
- Add mTOR kinase to each well of a 384-well plate.
- Add the RP-64477 dilutions to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and substrate.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo<sup>™</sup> assay system according to the manufacturer's instructions.
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of RP-64477 and determine the IC50 value by non-linear regression analysis.

# Cell Proliferation Assay (AlamarBlue) (Representative Protocol)

This protocol outlines a method to assess the antiproliferative effects of **RP-64477** on cancer cell lines.[9][26][27][28][29][30]





#### Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay using AlamarBlue.

#### Materials:

- Cancer cell line of interest (e.g., PC3)
- · Complete cell culture medium
- RP-64477 (sapanisertib)
- AlamarBlue® cell viability reagent
- 96-well cell culture plates
- Fluorescence plate reader

#### Procedure:

- Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of RP-64477 in complete medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of RP-64477.
- Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
- Add AlamarBlue® reagent (typically 10% of the culture volume) to each well.
- Incubate for 1-4 hours, protected from light.



- Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Calculate the percent viability relative to untreated control cells and determine the EC50 value.

# Western Blotting for Phospho-Akt and Phospho-S6K (Representative Protocol)

This protocol is for detecting the inhibition of mTORC1 and mTORC2 signaling by **RP-64477** through the analysis of downstream protein phosphorylation.[9][31][32][33][34][35]



Click to download full resolution via product page

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

#### Materials:

- Cancer cell line
- RP-64477 (sapanisertib)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- PVDF membrane



• Enhanced chemiluminescence (ECL) detection reagents

#### Procedure:

- Culture cells and treat with various concentrations of **RP-64477** for a specified time.
- Lyse the cells in ice-cold lysis buffer.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.
- Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.

## **Xenograft Tumor Model (Representative Protocol)**

This protocol describes a general procedure for evaluating the in vivo antitumor activity of **RP-64477** in a xenograft mouse model.[9][36][37]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sapanisertib Wikipedia [en.wikipedia.org]
- 2. Takeda Pharmaceutical Company (B), The Millennium Acquisition | Stanford Graduate School of Business [gsb.stanford.edu]
- 3. financeasia.com [financeasia.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with zivaflibercept in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 11. sec.gov [sec.gov]
- 12. Phase I study of the investigational oral mTORC1/2 inhibitor sapanisertib (TAK-228): tolerability and food effects of a milled formulation in patients with advanced solid tumours -PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]

### Foundational & Exploratory





- 16. cancernetwork.com [cancernetwork.com]
- 17. onclive.com [onclive.com]
- 18. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-resistant Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of Bcell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. "Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in C" by Vivek Subbiah, Niamh Coleman et al. [digitalcommons.library.tmc.edu]
- 26. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. biopioneer.com.tw [biopioneer.com.tw]
- 29. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific -KR [thermofisher.com]
- 30. scispace.com [scispace.com]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]



- 36. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 37. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [The Dual mTORC1/mTORC2 Inhibitor RP-64477 (Sapanisertib): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242205#discovery-and-history-of-rp-64477]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com